molecular formula C11H12N2O B14685134 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 33542-53-9

1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14685134
CAS No.: 33542-53-9
M. Wt: 188.23 g/mol
InChI Key: CFMLNEMAKRUZHL-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound features a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the imidazole ring, making it a unique and versatile molecule in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the condensation of benzylamine with methyl isocyanate under controlled conditions. Another method includes the cyclization of N-benzyl-N-methylurea in the presence of a strong acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and imidazolidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

33542-53-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-benzyl-5-methyl-1H-imidazol-2-one

InChI

InChI=1S/C11H12N2O/c1-9-7-13(11(14)12-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,14)

InChI Key

CFMLNEMAKRUZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N1)CC2=CC=CC=C2

Origin of Product

United States

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